

Application Note: Recrystallization Protocol for the Purification of 3-Ethoxy-4-methoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Ethoxy-4-methoxybenzaldehyde

Cat. No.: B045797

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This application note provides a detailed protocol for the purification of **3-Ethoxy-4-methoxybenzaldehyde** via recrystallization. This method is effective for removing impurities and obtaining a high-purity crystalline product suitable for research, pharmaceutical, and other advanced applications.

Introduction

3-Ethoxy-4-methoxybenzaldehyde is a substituted benzaldehyde derivative with applications in the synthesis of pharmaceuticals and as a flavoring and fragrance agent.^[1] The purity of this compound is critical for its intended use, necessitating an effective purification method. Recrystallization is a robust technique for purifying solid organic compounds based on their differential solubility in a specific solvent or solvent system at varying temperatures. This protocol outlines a reliable method for the recrystallization of **3-Ethoxy-4-methoxybenzaldehyde** using ethanol as the solvent.

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Ethoxy-4-methoxybenzaldehyde** is presented in Table 1. Understanding these properties is essential for the successful execution of the recrystallization procedure.

Table 1: Physicochemical Data of **3-Ethoxy-4-methoxybenzaldehyde**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1][2]
Molecular Weight	180.20 g/mol	[2]
Appearance	White to tan powder, crystals, or chunks	[1]
Melting Point	51-53 °C (lit.)	[1]
Boiling Point	155 °C / 10 mmHg (lit.)	[1]
Solubility	Soluble in organic solvents such as methanol and ethanol. [1][3]	

Experimental Protocol

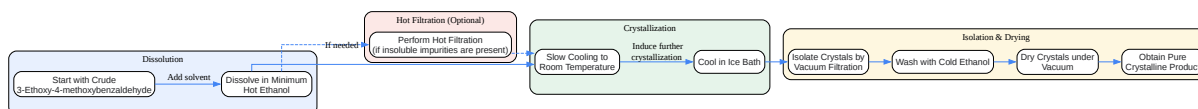
This protocol details the step-by-step procedure for the recrystallization of **3-Ethoxy-4-methoxybenzaldehyde**.

Materials and Equipment:

- Crude **3-Ethoxy-4-methoxybenzaldehyde**
- Ethanol (95% or absolute)
- Activated carbon (optional, for colored impurities)
- Erlenmeyer flasks
- Heating mantle or hot plate with a water bath
- Magnetic stirrer and stir bar
- Buchner funnel and flask

- Filter paper
- Ice bath
- Spatula
- Drying oven or vacuum desiccator

Workflow Diagram:



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Caption: Workflow for the recrystallization of **3-Ethoxy-4-methoxybenzaldehyde**.

Procedure:

- Dissolution:
 - Place the crude **3-Ethoxy-4-methoxybenzaldehyde** into an Erlenmeyer flask of an appropriate size.
 - Add a magnetic stir bar to the flask.
 - Begin adding a minimal amount of ethanol to the flask.
 - Gently heat the mixture using a heating mantle or water bath while stirring continuously. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid

adding an excess of solvent to ensure a good yield.

- Decolorization (Optional):
 - If the solution is colored, it may indicate the presence of colored impurities.
 - Remove the flask from the heat source and allow it to cool slightly.
 - Add a small amount of activated carbon to the solution and swirl.
 - Reheat the solution to boiling for a few minutes.
- Hot Filtration (if decolorizing agent or insoluble impurities are present):
 - If activated carbon was used or if there are any insoluble impurities, perform a hot gravity filtration.
 - Preheat a second Erlenmeyer flask and a funnel.
 - Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask. This step should be done quickly to prevent premature crystallization.
- Crystallization:
 - Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil.
 - Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
 - Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
- Isolation:
 - Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

- Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
- Continue to draw air through the crystals for several minutes to help them dry.
- Drying:
 - Transfer the crystals from the filter paper to a pre-weighed watch glass.
 - Dry the crystals in a drying oven at a temperature below the melting point (e.g., 40-45 °C) or in a vacuum desiccator until a constant weight is achieved.
- Characterization:
 - Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
 - Calculate the percent recovery.

Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
- Perform the recrystallization in a well-ventilated fume hood.
- Ethanol is flammable; avoid open flames and use a heating mantle or water bath as the heat source.
- Handle hot glassware with appropriate clamps or tongs.

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References

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